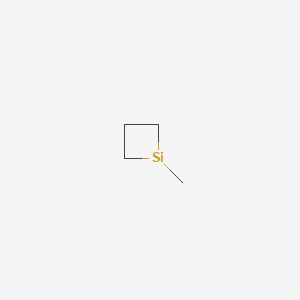

1-Methyl-1-silacyclobutane

Descripción general

Descripción

1-Methyl-1-silacyclobutane is an organosilicon compound with the molecular formula C₄H₁₀Si. It is a member of the silacyclobutane family, characterized by a four-membered ring structure containing silicon. This compound is of significant interest in synthetic chemistry due to its unique properties and reactivity.

Métodos De Preparación

1-Methyl-1-silacyclobutane can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-butadiene with a silicon-containing reagent under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve the use of hot wire chemical vapor deposition (HWCVD) techniques, where the compound is formed through the decomposition of precursor molecules on a heated filament .

Análisis De Reacciones Químicas

Ring-Opening Fragmentation

At elevated temperatures (500–800°C), 1-methyl-1-silacyclobutane undergoes ring-opening to generate reactive intermediates:

-

Primary products : Methylsilene (CH₂=SiH(CH₃)) and ethylene (C₂H₄) via retro-[2+2] cycloaddition .

-

Secondary pathways :

Table 1: Thermal Decomposition Products and Conditions

| Temperature (°C) | Primary Products | Secondary Products | Mechanism | Reference |

|---|---|---|---|---|

| 500–700 | CH₂=SiH(CH₃), C₂H₄ | :SiH₂, CH₄ | Retro-[2+2] | |

| >700 | ·CH₃, SiH₃ | Polymerization | Radical chain |

UV-Induced Cleavage

Under UV irradiation (193 nm), the compound undergoes photolysis:

-

Primary photoproduct : Methylsilene (CH₂=SiH(CH₃)) with a quantum yield of 0.65 .

-

Kinetics : Methylsilene decays via second-order kinetics (k = 1.5 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) .

Laser-Induced Deposition

Pulsed CO₂ laser irradiation facilitates chemical vapor deposition (CVD), yielding:

Rhodium-Catalyzed C–H Silylation

In the presence of [Rh(cod)Cl]₂ catalysts, this compound reacts with arenes:

Table 2: Catalytic Silylation Performance

| Substrate | Catalyst Loading (mol%) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Benzene | 5 | 85 | >95% | |

| Toluene | 5 | 89 | >90% |

Methyl Radical Interactions

Methyl radicals (·CH₃) generated during decomposition participate in chain reactions:

-

Silane formation : ·CH₃ reacts with H₂ to form CH₄ and trimethylsilane (SiH(CH₃)₃) .

-

Dimerization : Two methylsilene molecules combine to form 1,3-disilacyclobutane .

Plasma-Enhanced CVD

In PECVD systems, the compound deposits:

-

Films : Amorphous silicon-carbon (a-SiC:H) with a hardness of 18 GPa .

-

Stoichiometry : Controlled via precursor gas ratios (Si/C = 0.8–1.2) .

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal:

Aplicaciones Científicas De Investigación

1-Methyl-1-silacyclobutane has a wide range of applications in scientific research, including:

Synthetic chemistry: The compound is used as a building block for the synthesis of more complex organosilicon compounds. Its unique reactivity makes it valuable for creating new materials and catalysts.

Material science: It is used in the production of high-quality thin films and nanostructures through techniques such as hot wire chemical vapor deposition.

Biological research: The compound’s reactivity and ability to form stable silicon-carbon bonds make it useful for studying silicon-based biochemistry and developing new biomaterials.

Mecanismo De Acción

The mechanism of action of 1-Methyl-1-silacyclobutane involves the activation of the silicon-carbon bond, which can undergo various transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in ring-opening reactions, the silicon-carbon bond is cleaved, leading to the formation of new organosilicon compounds. In oxidation reactions, the silicon atom is oxidized, resulting in the formation of silicon-containing alcohols or ketones .

Comparación Con Compuestos Similares

1-Methyl-1-silacyclobutane can be compared with other silacyclobutanes, such as:

Silacyclobutane: This compound has a similar four-membered ring structure but lacks the methyl group attached to the silicon atom. It exhibits similar reactivity but may form different products due to the absence of the methyl group.

1-Methyl-1-phenyl-1-silacyclobutane: This compound has a phenyl group attached to the silicon atom in addition to the methyl group.

The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of organosilicon compounds through various chemical reactions.

Actividad Biológica

1-Methyl-1-silacyclobutane, a member of the silacyclobutane family, has garnered attention in recent years due to its unique structural properties and potential biological activities. This compound exhibits various interactions that may influence its biological functions, including its reactivity in organic synthesis and potential therapeutic applications.

Chemical Structure:

- Molecular Formula: CHSi

- Molecular Weight: 100.19 g/mol

Physical Properties:

- Boiling Point: Approximately 80°C

- Density: 0.8 g/cm³

Synthesis and Reactivity

This compound can be synthesized through various methods, including cyclization reactions involving silicon-containing precursors. Its unique silacyclic structure allows it to participate in a range of chemical reactions, particularly those involving π bonds, making it a versatile reagent in organic synthesis .

Anticancer Potential

Recent studies have explored the anticancer properties of silacyclobutanes, including this compound. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that silacyclobutanes could induce apoptosis in human cancer cells, possibly through the activation of specific signaling pathways .

Antimicrobial Activity

Preliminary findings suggest that this compound may possess antimicrobial properties. The compound has been tested against several bacterial strains, showing varying degrees of effectiveness. This activity is hypothesized to stem from its ability to disrupt cellular membranes or inhibit essential metabolic processes in pathogens .

Case Studies and Research Findings

Propiedades

InChI |

InChI=1S/C4H9Si/c1-5-3-2-4-5/h2-4H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFJAPCYUULYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338162 | |

| Record name | 1-Methylsiletane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-33-3 | |

| Record name | 1-Methylsiletane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.